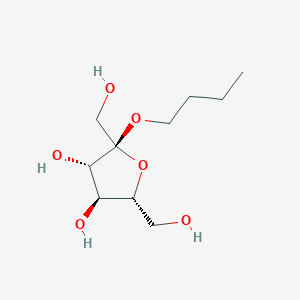
n-Butyl |A-D-fructofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Butyl α-D-fructofuranoside is a compound isolated from the root barks of Ulmus davidiana var. japonica, a traditional Korean medicinal plant. This compound has garnered attention due to its ability to enhance Nrf2 activity through the activation of JNK, exhibiting significant anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl α-D-fructofuranoside typically involves the reaction of α-D-fructofuranose with n-butyl alcohol under acidic conditions. The reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid, which facilitates the formation of the glycosidic bond between the fructofuranose and the n-butyl group.
Industrial Production Methods
Industrial production of n-Butyl α-D-fructofuranoside follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
n-Butyl α-D-fructofuranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups in the fructofuranoside moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted fructofuranosides depending on the reagents used.
Scientific Research Applications
n-Butyl α-D-fructofuranoside has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of glycosidic bond formation and reactivity.
Biology: Investigated for its role in modulating cellular pathways, particularly those involving Nrf2 and JNK.
Medicine: Explored for its potential anti-inflammatory properties and its ability to enhance the activity of antioxidant enzymes.
Industry: Utilized in the development of novel pharmaceuticals and as a potential therapeutic agent for inflammatory diseases
Mechanism of Action
The mechanism of action of n-Butyl α-D-fructofuranoside involves the activation of the Nrf2 pathway through the phosphorylation of JNK. This activation leads to the nuclear translocation of Nrf2 and the subsequent expression of Nrf2-dependent detoxifying enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1). These enzymes play a crucial role in reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Catechin-3-O-α-L-rhamnopyranoside
- α-Nigerose
- Procyanidin B3
Uniqueness
n-Butyl α-D-fructofuranoside is unique among its similar compounds due to its distinctive structure and its ability to activate Nrf2 in a reactive oxygen species-independent manner. This unique property makes it a promising candidate for the prevention and treatment of various inflammatory diseases .
Properties
Molecular Formula |
C10H20O6 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-2-butoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H20O6/c1-2-3-4-15-10(6-12)9(14)8(13)7(5-11)16-10/h7-9,11-14H,2-6H2,1H3/t7-,8-,9+,10+/m1/s1 |
InChI Key |
XRGRZXPJJVQDJO-IMSYWVGJSA-N |
Isomeric SMILES |
CCCCO[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO |
Canonical SMILES |
CCCCOC1(C(C(C(O1)CO)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


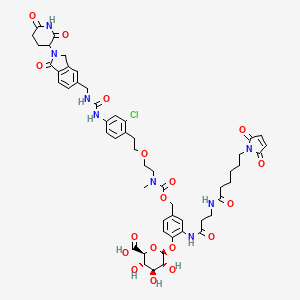
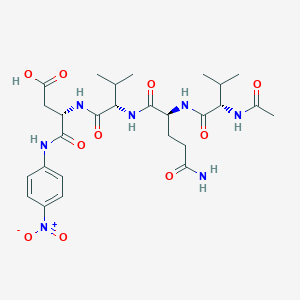
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)
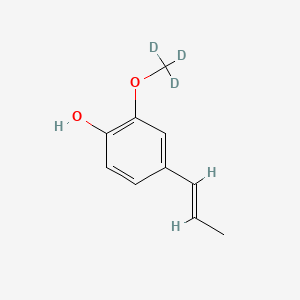
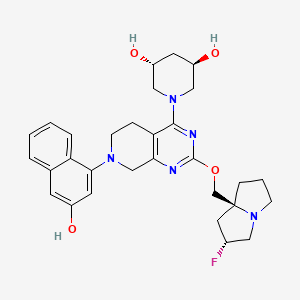
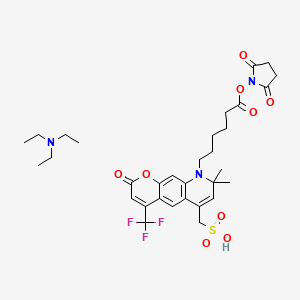
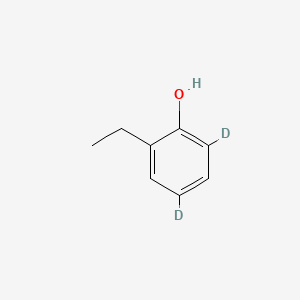
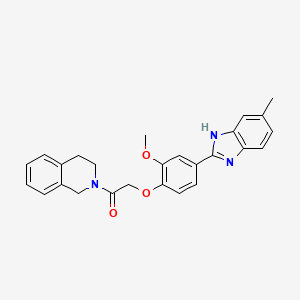
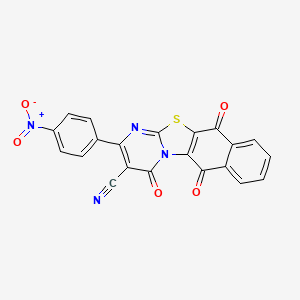
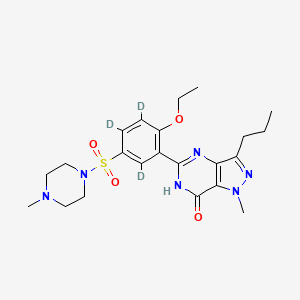
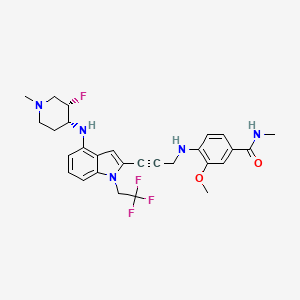

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)
![azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B12378428.png)
